4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The primary IUPAC designation for this compound is 4-methyl-1-piperidin-4-ylpiperidin-4-ol hydrochloride, which accurately reflects the structural arrangement of the two piperidine rings connected through a nitrogen-carbon bond. This nomenclature system emphasizes the connectivity between the two six-membered saturated heterocyclic rings, with the methyl substitution at the 4-position of one ring and the hydroxyl group at the corresponding position.
The Chemical Abstracts Service registry number 1439823-59-2 provides the definitive identifier for this compound, ensuring unambiguous recognition across scientific databases and commercial suppliers. Alternative nomenclature systems recognize this compound as [1,4'-Bipiperidin]-4-ol, 4-methyl-, hydrochloride (1:1), which explicitly indicates the 1:1 stoichiometric relationship between the organic base and the hydrochloride salt. The MDL number MFCD24850086 serves as an additional systematic identifier in chemical databases, facilitating cross-referencing and literature searches.
The systematic naming convention also acknowledges the presence of the hydrochloride salt formation, which significantly influences the compound's physical properties and stability characteristics. The base compound, 4-methyl-1-piperidin-4-ylpiperidin-4-ol, exists as the free base with molecular formula C₁₁H₂₂N₂O, while the hydrochloride salt incorporates an additional chloride ion and proton, resulting in the formula C₁₁H₂₃ClN₂O. This salt formation represents a common pharmaceutical practice for improving compound stability, solubility, and handling characteristics in research and development applications.
Properties
IUPAC Name |
4-methyl-1-piperidin-4-ylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(14)4-8-13(9-5-11)10-2-6-12-7-3-10;/h10,12,14H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMCSMAOTNSFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often begins with 1,2,3,6-tetrahydropyridine or a substituted piperidine.
- The secondary amine is protected, commonly by benzoylation (reaction with benzoyl chloride) to form a benzamide intermediate. This step prevents unwanted side reactions during subsequent transformations.
Epoxidation and Ring-Opening
- The alkene moiety in the tetrahydropyridine intermediate is oxidized using meta-chloroperoxybenzoic acid (m-CPBA) to form an epoxide.
- This epoxide intermediate is then reacted with substituted 4-benzoylpiperidine hydrochloride salts under reflux conditions in ethanol with triethylamine as a base.
- This nucleophilic ring-opening reaction yields tertiary amino alcohol intermediates, which are regioisomeric mixtures (hydroxyl group can be at different positions on the bipiperidine scaffold).
Regioisomer Separation and Deprotection
- Due to difficulty in separating regioisomers, the free hydroxyl groups are acetylated using acetic anhydride to form acetates.
- The acetylated regioisomers can then be separated by silica gel chromatography.
- Subsequent hydrolysis under strongly acidic conditions removes both acetyl and benzoyl protecting groups, yielding key bipiperidinyl alcohol intermediates.
Final Functionalization and Salt Formation
- The key intermediates undergo N-alkylation with various substituted benzyl halides to introduce desired substituents at the nitrogen atom, enhancing biological activity.
- The final products are converted into their hydrochloride salts by treatment with hydrochloric acid, improving compound stability and solubility.
Representative Reaction Scheme Summary
| Step | Reaction | Reagents/Conditions | Product Type |
|---|---|---|---|
| 1 | Amine protection | Benzoyl chloride | Benzamide intermediate |
| 2 | Epoxidation | m-CPBA | Epoxide intermediate |
| 3 | Epoxide ring-opening | 4-benzoylpiperidine hydrochloride, EtOH, triethylamine, reflux <75°C | Tertiary amino alcohol regioisomers |
| 4 | Acetylation | Acetic anhydride | Acetate derivatives (for separation) |
| 5 | Hydrolysis | Strong acid (e.g., HCl) | Deprotected bipiperidinyl alcohol intermediates |
| 6 | N-alkylation | Substituted benzyl halides | Final substituted bipiperidine derivatives |
| 7 | Salt formation | HCl | Hydrochloride salt of compound |
Research Findings and Optimization Notes
- Use of excess substituted 4-benzoylpiperidine hydrochloride salts and temperature control (below 75 °C) during the ring-opening step improves yield and limits side reactions.
- Acetylation of hydroxyl groups prior to chromatographic separation significantly facilitates purification of regioisomers.
- The relative stereochemistry of the ring-opening step typically results in trans stereochemistry between the nitrogen and hydroxyl substituents, confirmed by X-ray crystallography in related compounds.
- N-alkylation yields vary widely (34% to 84%) depending on the substituent and reaction conditions.
- Conversion to hydrochloride salt is standard for handling and biological evaluation.
Data Table: Example Yields and Binding Affinities of Related Bipiperidine Derivatives
| Compound ID | N-Alkylation Yield (%) | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ1/σ2) | LogP |
|---|---|---|---|---|---|
| 14a | 34 - 84 | 0.48 ± 0.14 | 1741 ± 286 | 3627 | 2.83 |
| 14b | Similar range | 4.03 ± 0.47 | 5521 ± 1352 | 1370 | 2.61 |
| 14c | Similar range | 1.36 ± 0.28 | 2301 ± 249 | 1692 | 2.73 |
Note: These compounds are structurally related bipiperidine derivatives synthesized via similar methods and evaluated for receptor binding affinity, illustrating the effectiveness of the synthetic approach and functionalization strategies.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-Methyl-[1,4’-bipiperidin]-4-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated derivatives such as 4-Methyl-[1,4’-bipiperidin]-4-chloride.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of bipiperidine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the bipiperidine structure can enhance the inhibition of specific protein-protein interactions involved in cancer cell proliferation. In particular, compounds similar to 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride have been evaluated for their efficacy against leukemia cell lines, demonstrating significant cytotoxic effects at low concentrations .
Neuropharmacological Effects
The bipiperidine framework is also associated with neuropharmacological activities. Compounds in this category have been investigated for their potential as anxiolytics and antidepressants. Preliminary studies suggest that this compound may influence neurotransmitter systems, although further research is necessary to elucidate its mechanisms of action .
Drug Development
The unique structural characteristics of this compound make it a valuable scaffold for drug development. Its derivatives are being explored as potential inhibitors of various targets in cancer therapy and neuropharmacology. The compound's ability to modulate biological pathways suggests its utility in developing novel therapeutic agents .
Research Tool
Beyond therapeutic applications, this compound serves as a crucial research tool in studying the mechanisms underlying certain diseases. Its role in academic research facilitates the understanding of complex biological interactions and can lead to the discovery of new therapeutic targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in its binding affinity and activity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
1′-(3-Bromo-2-Methylbenzyl)-[1,4′-Bipiperidin]-4-ol (Compound 15)
CP-640186 Hydrochloride (CAS: 591778-70-0)
- Structure : Contains an anthracenyl group and a morpholine-carbonyl moiety on the bipiperidine scaffold.
- Application : Acts as a potent acetyl-CoA carboxylase inhibitor, demonstrating how aromatic substituents can redirect biological activity toward metabolic enzymes .
- Key Difference : The extended aromatic system increases molecular weight (522.09 g/mol vs. ~280 g/mol for the target compound), altering solubility and binding kinetics .
Piperidine Derivatives with Simplified Scaffolds
4-Propylpiperidine Hydrochloride (CAS: 372195-85-2)
- Structure: Monocyclic piperidine with a 4-propyl group.
4,4'-Bipiperidine Dihydrochloride
- Structure : Unsubstituted bipiperidine core.
- Key Difference : The absence of hydroxyl and methyl groups results in lower polarity and distinct receptor-binding profiles, as seen in sigma receptor affinity studies .
Biological Activity
Overview
4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride is a piperidine derivative that has attracted attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits potential therapeutic effects through its interactions with various biological targets, including receptors and enzymes. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H23ClN2O
- CAS Number : 75464899
- Molecular Weight : 232.77 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Interaction : This compound acts as an antagonist at the CCR5 receptor, which is crucial in the HIV-1 entry process. By blocking this receptor, it can prevent HIV infection, making it a candidate for antiviral therapies.
- Enzyme Modulation : It interacts with cytochrome P450 enzymes, influencing the metabolism of various drugs and endogenous compounds. This interaction can lead to significant effects on drug efficacy and toxicity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Effects
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Case Studies and Experimental Data
- Antiviral Activity : In laboratory settings, this compound demonstrated significant inhibition of HIV-1 entry in cell cultures. The IC50 value was found to be below the threshold required for effective antiviral treatment.
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on human embryonic lung fibroblast (HELF) cells using the MTT assay revealed that the compound exhibited moderate toxicity at higher concentrations but retained efficacy at lower doses .
- Structure-Activity Relationship (SAR) : An analysis of various derivatives indicated that modifications on the piperidine ring could enhance biological activity. For instance, substituents at specific positions were found to significantly influence receptor binding affinity and enzyme inhibition rates .
Data Tables
Q & A
Q. What are the standard synthetic routes for 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:
- Core structure formation : Condensation of substituted piperidines under alkaline conditions (e.g., NaOH in dichloromethane) to form the bipiperidin backbone .
- Functionalization : Introduction of the 4-methyl and 4-ol groups via nucleophilic substitution or oxidation-reduction sequences. Reagents like 4-methoxybenzoyl chloride or sulfonyl chlorides are often used for sulfonylation or esterification .
- Hydrochloride salt formation : Final treatment with HCl gas or aqueous HCl to precipitate the hydrochloride salt .
Key intermediates include 4-substituted piperidine precursors and protected amine derivatives to avoid side reactions.
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm structural integrity, particularly the bipiperidin ring and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially to detect residual solvents or unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline forms are obtainable .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Solubility can be enhanced via sonication or co-solvents like ethanol .
- Stability : Hydrolytically sensitive due to the tertiary amine and hydroxyl groups. Store under inert gas (argon) at -20°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?
- Catalyst screening : Test palladium or nickel catalysts for coupling steps to enhance regioselectivity .
- Temperature control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps like amine protection to minimize side reactions .
- Purification strategies : Use gradient elution in flash chromatography or preparative HPLC to isolate the target compound from structurally similar byproducts .
Q. How can contradictions in reported pharmacological data (e.g., IC50 discrepancies across species) be resolved?
- Species-specific assay validation : Replicate experiments using human and murine cell lines under identical conditions to isolate species-dependent effects .
- Metabolite profiling : Compare metabolic stability using liver microsomes from different species to identify active/inactive metabolites influencing potency .
- Receptor binding studies : Use radiolabeled analogs (e.g., [35S]GTPγS) to quantify binding affinities and confirm target engagement .
Q. What in vivo models are suitable for studying its pharmacokinetics and toxicity?
- Rodent models : Mice/rats for preliminary ADME (absorption, distribution, metabolism, excretion) studies, focusing on plasma half-life and blood-brain barrier penetration .
- Toxicity screening : Assess hepatotoxicity via serum ALT/AST levels and histopathology after subchronic dosing .
- Pharmacodynamic endpoints : Monitor biomarkers (e.g., cytokine levels for immunomodulatory targets) to correlate exposure with efficacy .
Q. How can computational methods aid in predicting its biological activity and off-target effects?
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with targets like CCR4 or muscarinic receptors .
- QSAR modeling : Develop quantitative structure-activity relationship models to predict toxicity or optimize substituents for selectivity .
- Machine learning : Train models on public toxicity databases (e.g., Tox21) to flag potential off-target risks .
Contradiction Analysis & Troubleshooting
Q. How to address instability in aqueous solutions during in vitro assays?
Q. What steps should be taken if spectroscopic data conflicts with the proposed structure?
- Isotopic labeling : Synthesize deuterated analogs to confirm NMR peak assignments .
- Alternative characterization : Employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
- Independent synthesis : Validate the structure by reproducing the synthesis in a separate lab with rigorous analytical controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
